3-[2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl](methyl)amino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro and Isopropyl Groups: These groups are introduced via nucleophilic substitution reactions.
Attachment of the Piperidine Moiety: This step typically involves a nucleophilic substitution reaction where the piperidine ring is attached to the pyrimidine core.
Final Coupling and Cyclization: The final steps involve coupling the intermediate compounds and cyclizing to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby blocking the pathway and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their potent and selective inhibition of protein kinase B (PKB or Akt).
Pyrimidinamine Derivatives: These compounds are known for their fungicidal activity and are used in agriculture.
Uniqueness
3-2-(3-{[5-Fluoro-6-(propan-2-yl)pyrimidin-4-ylamino}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-[2-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN6O2/c1-13(2)19-18(22)20(24-11-23-19)26(5)16-7-6-8-27(9-16)17(29)10-28-12-25-15(4)14(3)21(28)30/h11-13,16H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXJOUOSOQXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)N(C)C3=NC=NC(=C3F)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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